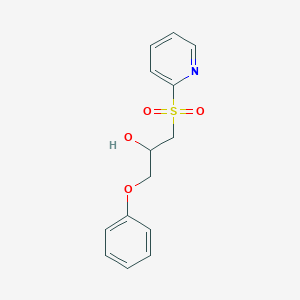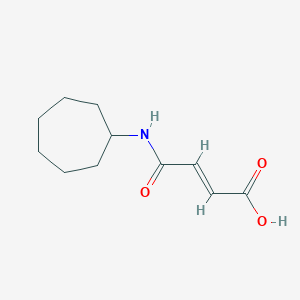
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a pyridylsulfonyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This can be achieved through the reaction of phenol with an appropriate halide under basic conditions.
Introduction of the Pyridylsulfonyl Group: This step involves the sulfonylation of a pyridine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling with Propanol: The final step involves the coupling of the phenoxy and pyridylsulfonyl intermediates with a propanol derivative, often under acidic or basic conditions to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
化学反应分析
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: The phenoxy and pyridylsulfonyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which 1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL exerts its effects is complex and involves multiple molecular targets and pathways. The phenoxy and pyridylsulfonyl groups allow the compound to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and context.
相似化合物的比较
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL can be compared to other compounds with similar structures, such as:
Phenoxypropanol Derivatives: These compounds share the phenoxypropanol backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridylsulfonyl Compounds: These compounds contain the pyridylsulfonyl group but may have different backbones, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
1-phenoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-12(10-19-13-6-2-1-3-7-13)11-20(17,18)14-8-4-5-9-15-14/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYXDVUYXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylpropanamide](/img/structure/B5406149.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406161.png)
![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5406170.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5406184.png)
![N-cyclopropyl-4-{[2-(methoxymethyl)-5-pyrimidinyl]methyl}-2-piperazinecarboxamide](/img/structure/B5406194.png)
![N-[4-(1H-pyrazol-1-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B5406202.png)
![1-(3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5406213.png)
![1-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-oxopentan-2-one](/img/structure/B5406226.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinol](/img/structure/B5406237.png)

![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5406251.png)
![3-({3-[benzyl(methyl)amino]-1-piperidinyl}carbonyl)-6-ethyl-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5406256.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406264.png)
![(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5406272.png)
